1-Bromo-3-ethynyl-2-methoxybenzene
Overview
Description
“1-Bromo-3-ethynyl-2-methoxybenzene” is a chemical compound with the molecular weight of 211.06 . It is also known by its IUPAC name, 1-bromo-3-ethynyl-2-methoxybenzene . It is in liquid form .
Synthesis Analysis
The synthesis of benzene derivatives like “1-Bromo-3-ethynyl-2-methoxybenzene” typically involves electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The InChI code for “1-Bromo-3-ethynyl-2-methoxybenzene” is 1S/C9H7BrO/c1-3-7-5-4-6-8 (10)9 (7)11-2/h1,4-6H,2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-Bromo-3-ethynyl-2-methoxybenzene” is a liquid at room temperature . It has a molecular weight of 211.06 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reagent in various spectroscopic and chromatographic methods. It can help in the development of analytical techniques for the detection and quantification of similar organic compounds in complex mixtures.
Each of these fields leverages the unique chemical structure of 1-Bromo-3-ethynyl-2-methoxybenzene to explore and develop new applications that contribute to scientific advancement across multiple disciplines. The compound’s reactivity and the presence of functional groups make it a valuable entity in research and industry .
Safety and Hazards
“1-Bromo-3-ethynyl-2-methoxybenzene” is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant .
properties
IUPAC Name |
1-bromo-3-ethynyl-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-3-7-5-4-6-8(10)9(7)11-2/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIRNPUXXZSSPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-ethynyl-2-methoxybenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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